molecular formula C8H8F2O B2769857 (S)-1-Phenyl-2,2-difluoroethanol CAS No. 123986-75-4

(S)-1-Phenyl-2,2-difluoroethanol

Cat. No. B2769857
CAS RN: 123986-75-4
M. Wt: 158.148
InChI Key: XOYZGEQHDLLDHZ-ZETCQYMHSA-N
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Description

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Conformational Dynamics Studies

(S)-1-Phenyl-2,2-difluoroethanol has been studied for its conformational dynamics using rotational spectroscopy and ab initio calculations. The research focused on the molecule's conformational landscape, identifying three equilibrium minima and observing rotational spectra for the most stable conformer. This research provides insights into the molecule's structural dynamics and its potential applications in various fields (Carlson et al., 2018).

Polymerization Research

The compound plays a role in polymerization research. Studies on the complexation of trifluoromethanesulphonates by their conjugate acid in the context of polymerizations of ethylenic monomers have been conducted. This research contributes to the understanding of polymerization processes and the development of new polymeric materials (Souverain et al., 1980).

Spectroscopic Analysis

The molecule has been investigated spectroscopically in studies related to the analysis of 1-phenyl-1-propanol, an intermediate of the anti-depressant drug fluoxetine. Research has included theoretical vibrational frequencies and optimized geometric parameters, contributing to a better understanding of molecular structure and behavior (Xavier et al., 2015).

Interaction with Water

Research has also focused on the interaction of 1-phenyl-2,2,2-trifluoroethanol with water, exploring its conformational landscape. This study provides insights into the molecular interactions and stability of the compound in different environments (Carlson et al., 2022).

Applications in Organic Syntheses

The compound has been used in organic syntheses, particularly in reactions involving hypervalent iodine-mediated phenolic oxidations. This research has led to advancements in the field of organic chemistry, enabling a variety of transformations (Dohi et al., 2010).

Development of New Materials

Research has been conducted on the synthesis of highly optical transparent and low dielectric constant fluorinated polyimides. The findings from this study are significant for the development of new materials with unique properties (Tao et al., 2009).

Application in Battery Technology

The compound has been explored as an electrolyte additive in lithium-ion batteries, focusing on its role in solid electrolyte interphase (SEI) formation. This research contributes to advancements in battery technology and performance (Kubota et al., 2012).

Mechanism of Action

If the compound is a drug or a biologically active compound, the mechanism of action refers to how it exerts its effects at the molecular level .

Safety and Hazards

This involves studying the safety data of the compound. It includes information on toxicity, flammability, environmental impact, handling and storage, etc .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new methods of synthesis .

properties

IUPAC Name

(1S)-2,2-difluoro-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYZGEQHDLLDHZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123986-75-4
Record name (1S)-2,2-difluoro-1-phenylethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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